Geranyl chloride synthesis from geraniol protocol
Geranyl chloride synthesis from geraniol protocol
An In-depth Technical Guide to the Synthesis of Geranyl Chloride from Geraniol (B1671447)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for the synthesis of geranyl chloride from geraniol. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and visual representations of the chemical transformations and experimental workflows. The information is intended to serve as a practical resource for chemists in research and development.
Introduction
Geranyl chloride is a valuable synthetic intermediate in the production of various fine chemicals, including fragrances, pharmaceuticals, and insect control agents.[1] The conversion of the primary allylic alcohol, geraniol, to geranyl chloride is a fundamental transformation in organic synthesis.[2] A key challenge in this synthesis is to prevent allylic rearrangement, which can lead to the formation of linalyl chloride as an impurity.[3] This guide details several protocols that have been developed to achieve this conversion with high yield and selectivity.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from various established protocols for the synthesis of geranyl chloride from geraniol, allowing for easy comparison of their efficiencies and conditions.
| Method | Chlorinating Agent/Reagent System | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Features |
| Appel Reaction | Triphenylphosphine (B44618) / Carbon Tetrachloride | Carbon Tetrachloride, Pentane (B18724) | Reflux (CCl4) | 1 hour | 75-81% | Mild, neutral conditions; avoids allylic rearrangement.[3] |
| Corey-Kim/Stang Reaction Variant | Methyllithium (B1224462), p-Toluenesulfonyl Chloride, Lithium Chloride | Diethyl ether, Hexamethylphosphoric triamide (HMPA) | 0°C to RT | 18-22 hours | 82-85% | High yield of pure product.[4][5] |
| Vilsmeier-Haack Reagent Variant | Chlorodimethylformiminium Chloride (from Phosgene (B1210022) and DMF) | Non-reactive solvents (e.g., Toluene (B28343), Hexane) | 0-80°C | Several hours | 98% (technical) | Economical for commercial scale; high purity and yield.[1] |
| Methanesulfonyl Chloride Method | Methanesulfonyl Chloride, Lithium Chloride | N,N-Dimethylformamide (DMF), 2,4,6-Collidine | 0°C | Not specified | High | Yields a pure product without rearrangement.[3][5] |
| Traditional Chlorinating Agents | Thionyl Chloride/Pyridine; PCl3; PCl5 | Various (e.g., Petroleum ether) | Various | Not specified | Variable | Often produce mixtures of geranyl and linalyl chloride.[3] |
Experimental Protocols
Protocol 1: Synthesis via Triphenylphosphine and Carbon Tetrachloride
This procedure is a reliable method that operates under mild, neutral conditions, effectively preventing the common issue of allylic rearrangement.[3]
Methodology:
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Apparatus Setup: A dry 300 mL three-necked flask is equipped with a magnetic stirring bar and a reflux condenser fitted with a drying tube.
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Reagent Charging: The flask is charged with 90 mL of dry carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
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Reaction Initiation: To this solution, 34.09 g (0.1301 mole) of triphenylphosphine is added.
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Reaction Conditions: The stirred reaction mixture is heated under reflux for 1 hour.
-
Work-up and Isolation:
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The mixture is cooled to room temperature, and 100 mL of dry pentane is added. Stirring is continued for an additional 5 minutes.
-
The precipitated triphenylphosphine oxide is removed by filtration and washed with 50 mL of pentane.
-
The combined filtrate is concentrated using a rotary evaporator at room temperature.
-
The residue is distilled under reduced pressure (0.4 mm) to yield 13.0–14.0 g (75–81%) of pure geranyl chloride. Boiling point: 47–49°C at 0.4 mm Hg.[3]
-
Protocol 2: Synthesis via Methyllithium, p-Toluenesulfonyl Chloride, and Lithium Chloride
This protocol offers a high-yield route to pure geranyl chloride.[4][5]
Methodology:
-
Apparatus Setup: A dry 1 L three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Initial Solution: The flask is charged with 15.4 g (0.100 mole) of geraniol, 35 mL of dry hexamethylphosphoric triamide (HMPA), and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Formation of Alkoxide: The solution is cooled to 0°C in an ice bath. 63 mL (0.1 mole) of 1.6 M methyllithium in ether is added dropwise over 30 minutes to form the lithium alkoxide.[4]
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Formation of Tosylate: A solution of 20.0 g (0.105 mole) of p-toluenesulfonyl chloride in 100 mL of anhydrous ether is added over 30 minutes to the stirred reaction mixture at 0°C.
-
Chloride Displacement: After the addition of tosyl chloride is complete, 4.2 g (0.0990 mole) of anhydrous lithium chloride is added.[5]
-
Reaction Completion: The reaction mixture is warmed to room temperature and stirred for 18–20 hours.
-
Work-up and Purification:
-
100 mL of ether is added, followed by 100 mL of water.
-
The layers are separated, and the organic phase is washed four times with 100 mL portions of water, and once with 100 mL of saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator.
-
The crude product is distilled through a 20-cm Vigreux column to yield 14.1–14.6 g (82–85%) of geranyl chloride. Boiling point: 78–79°C at 3.0 mm Hg.[4][5]
-
Protocol 3: Synthesis using Chlorodimethylformiminium Chloride
This method is particularly suited for larger-scale industrial applications due to its efficiency and the high purity of the resulting product.[1]
Methodology:
-
Reagent Preparation: Chlorodimethylformiminium chloride is prepared by reacting N,N-dimethylformamide with phosgene gas in a non-reactive solvent like toluene or hexane.[1]
-
Reaction Setup: The pre-formed chlorodimethylformiminium chloride solution is placed in a reactor.
-
Addition of Geraniol: 310 g (2.0 moles) of geraniol (92% pure) is added to the reactor over a period of 35-40 minutes. The temperature is maintained between 20°C and 40°C, potentially using an ice-water bath to moderate the reaction.[1]
-
Reaction Monitoring: The solution is stirred for several hours. The reaction progress can be monitored by vapor phase chromatography to check for unreacted geraniol.
-
Completion and Isolation: If necessary, a small additional amount of the chlorinating agent can be added to drive the reaction to completion. The final product is then recovered from the reaction mixture, yielding a technical grade product in approximately 98% yield.[1]
Diagrams
Chemical Reaction Pathways
Caption: Reaction schemes for the synthesis of geranyl chloride.
General Experimental Workflow
Caption: A generalized workflow for geranyl chloride synthesis.
References
- 1. US4006196A - Process for the manufacture of geranyl chloride - Google Patents [patents.google.com]
- 2. Geranyl chloride | 5389-87-7 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Geranyl chloride - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
